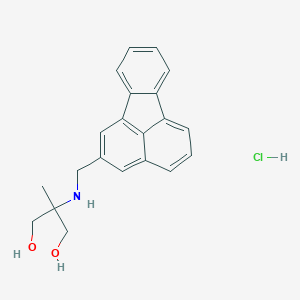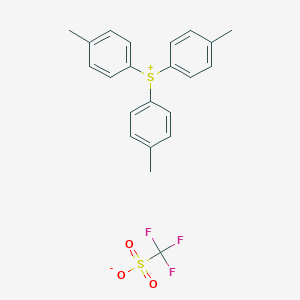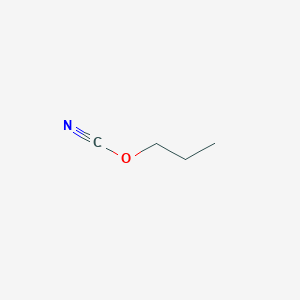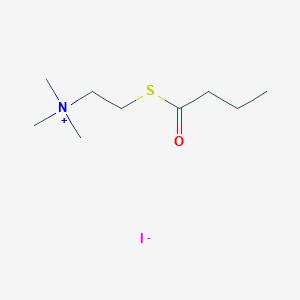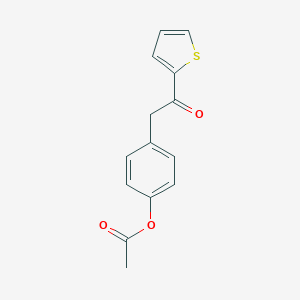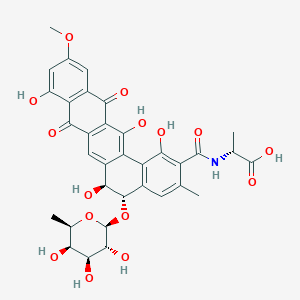
Dexylosylbenanomicin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexylosylbenanomicin A is a natural product that belongs to the class of benanomicin antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. MK498-98F1 in 2017. Dexylosylbenanomicin A has shown promising results in the treatment of bacterial infections, especially those caused by drug-resistant pathogens.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Derivation
- Dexylosylbenanomicins A and B are derived chemically from benanomicins A and B, respectively. These compounds, along with others like 2'-demethylbenanomicin A and 7-methoxybenanomicinone, were isolated from the culture filtrate of Actinomadura sp. MH193-16F4. Their structures were elucidated through spectral analyses (Kondo, Gomi, Uotani, Inouye, & Takeuchi, 1991).
Potential in Nanotechnology and Drug Delivery Systems
- Dexylosylbenanomicin A, by virtue of its chemical structure, may have potential applications in the field of nanotechnology and drug delivery systems. Research on similar substances like dextran and its derivatives has shown the possibility of precise control over their chemical sequence and modification of various properties like hydrophilicity and temperature sensitivity. Such modifications can significantly expand the application of these substances in drug delivery systems (Huang & Huang, 2018).
Use in Biomedical Applications and Biopolymers
- The structural features of dexylosylbenanomicin A might make it a candidate for exploration in biomedical applications, particularly in the development of biopolymers for medical use. The research on microbial exopolysaccharides, for instance, demonstrates their extensive medical applications, ranging from plasma expanders to pharmaceutical excipients. Biopolymers derived from such compounds are being increasingly utilized for controlled drug delivery, vaccine adjuvants, and diagnostic imaging systems (Moscovici, 2015).
Implications in Software Design for Scientific Research
- While not directly related to dexylosylbenanomicin A, advancements in software design for empowering scientists can indirectly facilitate research into such compounds. Tools like the Taverna Workbench and myExperiment social website, which support the sharing and automation of scientific workflows, could be pivotal in accelerating research on dexylosylbenanomicin A and similar compounds (De Roure & Goble, 2009).
Eigenschaften
CAS-Nummer |
133806-62-9 |
|---|---|
Produktname |
Dexylosylbenanomicin A |
Molekularformel |
C34H33NO15 |
Molekulargewicht |
695.6 g/mol |
IUPAC-Name |
(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C34H33NO15/c1-9-5-16-21(27(41)18(9)32(45)35-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(37)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(36)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,36-37,40-44H,1-4H3,(H,35,45)(H,46,47)/t10-,11-,23+,26+,29+,30-,31+,34+/m1/s1 |
InChI-Schlüssel |
PRUXMUKWYBVNMB-JAULALIESA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
Andere CAS-Nummern |
133806-62-9 |
Synonyme |
desxylosyl-benanomicin A dexylosylbenanomicin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



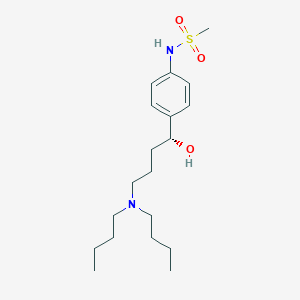
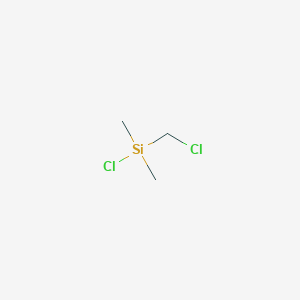
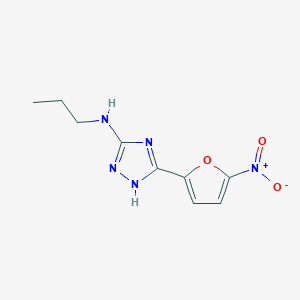
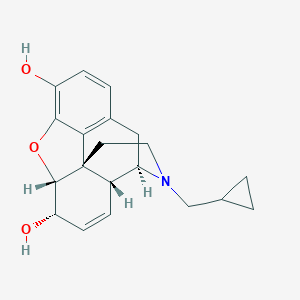
![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
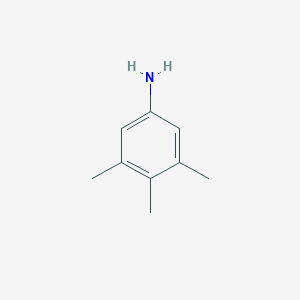
![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)
